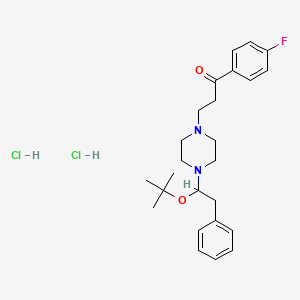silane CAS No. 17544-18-2](/img/structure/B14713525.png)
[2-(Ethenyloxy)ethyl](triethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethenyloxy)ethylsilane is a chemical compound with the molecular formula C11H24O2Si. It is a silane derivative where the silicon atom is bonded to three ethyl groups and one 2-(ethenyloxy)ethyl group. This compound is used in various chemical reactions and has applications in different fields such as organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethenyloxy)ethylsilane typically involves the reaction of triethylsilane with 2-(ethenyloxy)ethanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Triethylsilane+2-(Ethenyloxy)ethanol→2-(Ethenyloxy)ethylsilane
Industrial Production Methods
In industrial settings, the production of 2-(Ethenyloxy)ethylsilane is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Ethenyloxy)ethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The ethyl groups attached to the silicon atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Reduced organic compounds with the retention of the silane moiety.
Substitution: New organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Ethenyloxy)ethylsilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of advanced materials, including coatings and adhesives, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 2-(Ethenyloxy)ethylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with other elements, allowing the compound to participate in a wide range of chemical reactions. The presence of the 2-(ethenyloxy)ethyl group enhances the reactivity of the compound, making it a versatile reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylsilane: A simpler silane derivative with three ethyl groups attached to the silicon atom.
[2-(Ethenyloxy)ethyl]dimethylsilane: A similar compound where the silicon atom is bonded to two methyl groups and one 2-(ethenyloxy)ethyl group.
Uniqueness
2-(Ethenyloxy)ethylsilane is unique due to the presence of the 2-(ethenyloxy)ethyl group, which imparts distinct chemical properties and reactivity compared to other silane derivatives. This makes it particularly useful in specific synthetic applications where other silanes may not be as effective.
Eigenschaften
CAS-Nummer |
17544-18-2 |
|---|---|
Molekularformel |
C10H22OSi |
Molekulargewicht |
186.37 g/mol |
IUPAC-Name |
2-ethenoxyethyl(triethyl)silane |
InChI |
InChI=1S/C10H22OSi/c1-5-11-9-10-12(6-2,7-3)8-4/h5H,1,6-10H2,2-4H3 |
InChI-Schlüssel |
ROVFHEOXUIFKIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)CCOC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Trichloro[2-(trimethylsilyl)ethyl]silane](/img/structure/B14713502.png)

![3-Nitro-4-[(pyridin-2-yl)methyl]aniline](/img/structure/B14713509.png)


![2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide](/img/structure/B14713520.png)

